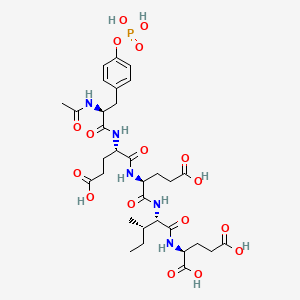

AC-Tyr(PO3H2)-glu-glu-ile-glu

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

AC-TYR(PO3H2)-GLU-GLU-ILE-GLU-OH is a synthetic peptide composed of acetylated tyrosine, phosphorylated tyrosine, glutamic acid, isoleucine, and glutamic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AC-TYR(PO3H2)-GLU-GLU-ILE-GLU-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid is attached to the resin.

Deprotection and Coupling: The protecting group is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.

Phosphorylation: The tyrosine residue is phosphorylated using phosphoramidite chemistry.

Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound-OH follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Acetyl-Tyrosin(PO3H2)-Glutaminsäure-Glutaminsäure-Isoleucin-Glutaminsäure-OH kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tyrosinrest kann zu Dityrosin oxidiert werden.

Reduktion: Die Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Das phosphorylierte Tyrosin kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Peressigsäure.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Nukleophile wie Hydroxylamin oder Thiole.

Hauptprodukte

Oxidation: Dityrosin und andere oxidierte Derivate.

Reduktion: Freie Thiole aus Disulfidbrücken.

Substitution: Modifizierte Peptide mit substituierten Phosphorylgruppen.

Wissenschaftliche Forschungsanwendungen

Biological Significance

Phosphorylation in Cellular Signaling

Phosphorylation plays a crucial role in cellular signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis. The presence of the phosphotyrosine (Tyr(PO3H2)) moiety in AC-Tyr(PO3H2)-glu-glu-ile-glu facilitates interactions with SH2 domains, which are pivotal in signal transduction pathways. This interaction is critical for the regulation of various proteins involved in cancer and other diseases .

Inhibition of Protein Interactions

Targeting SH2 Domain Proteins

Research has demonstrated that this compound can inhibit the interaction between phosphorylated proteins and SH2 domain-containing proteins. This inhibition is significant for developing therapeutic agents targeting diseases where these interactions are dysregulated, such as cancer .

Structural Studies

NMR and X-ray Crystallography

The structural characterization of this compound using techniques like NMR spectroscopy and X-ray crystallography has provided insights into its binding mechanisms with SH2 domains. These studies reveal how modifications to the peptide structure can enhance binding affinity, which is essential for drug design .

Therapeutic Applications

Potential Drug Development

Given its ability to modulate protein interactions, this compound serves as a lead compound for developing small-molecule inhibitors targeting specific protein-protein interactions involved in disease mechanisms. For instance, modifications to the peptide backbone have been explored to enhance its efficacy against certain cancers .

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Furet et al. (1997) | Improved binding affinity by modifying the peptide sequence | Demonstrates potential for drug development targeting SH2 domains |

| Garcia-Echeverria et al. (1998) | Structural analysis of peptide interactions with Grb2 SH2 domain | Provides insights into design strategies for inhibitors |

| Research on phosphopeptides | Inhibition of EGFR interactions via phosphopeptide derivatives | Highlights therapeutic potential in cancer treatment |

Wirkmechanismus

The mechanism of action of AC-TYR(PO3H2)-GLU-GLU-ILE-GLU-OH involves its interaction with specific proteins and enzymes. The phosphorylated tyrosine residue is recognized by SH2 and PTB domains, which are involved in signal transduction pathways. This interaction can modulate the activity of various signaling proteins, leading to downstream biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ac-Glu-Tyr(PO3H2)-Ile-Asn-Gln-NH2: Ein weiteres phosphoryliertes Peptid mit ähnlicher biologischer Aktivität.

Biotinylierte phosphotyrosinhaltige Peptide: Einsatz in Studien über Phosphopeptid-Interaktionen mit SH2- und PTB-Domänen.

Einzigartigkeit

Acetyl-Tyrosin(PO3H2)-Glutaminsäure-Glutaminsäure-Isoleucin-Glutaminsäure-OH ist aufgrund seiner spezifischen Sequenz und des Vorhandenseins sowohl acetylierter als auch phosphorylierter Tyrosinreste einzigartig. Diese Kombination ermöglicht die Untersuchung komplexer biochemischer Interaktionen und Signalwege und macht es zu einem wertvollen Werkzeug in der Forschung.

Biologische Aktivität

AC-Tyr(PO3H2)-glu-glu-ile-glu, a phosphorylated peptide, has garnered attention for its significant biological activities, particularly in the context of signal transduction pathways. This article delves into its mechanisms of action, pharmacokinetics, and potential applications in research and medicine.

Target of Action

The primary target of this compound is the tyrosine kinase , a critical enzyme in cellular signaling pathways. The compound interacts with these kinases through a process known as radical hydrogen atom transfer (HAT) from the Cα position of the tyrosine residue.

Biochemical Pathways

This compound influences the tyrosine kinase pathway , which is vital for regulating various cellular processes such as growth, differentiation, and apoptosis. By modulating the phosphorylation state of proteins, it can significantly alter cellular responses .

Pharmacokinetics

Peptides like this compound generally exhibit good tissue penetration; however, they are susceptible to enzymatic degradation, which can impact their bioavailability. Understanding these pharmacokinetic properties is essential for optimizing their therapeutic applications.

Biological Activity

This compound has been characterized as a phosphopeptide ligand for the src SH2 domain, with an IC50 value around 1 µM , indicating its high affinity for this target. This interaction blocks src's association with other proteins such as EGFR and FAK, thereby influencing downstream signaling pathways .

Research Applications

The compound has diverse applications across several fields:

- Chemistry : It serves as a model compound for studying phosphorylation and dephosphorylation reactions.

- Biology : Investigated for its role in signal transduction pathways involving phosphorylated tyrosine residues.

- Medicine : Potential therapeutic applications include targeting specific protein interactions relevant to cancer biology and other diseases .

- Industry : Utilized in manufacturing processes to enhance product quality and efficiency.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of Src Kinase Activity : Research demonstrated that this compound effectively inhibits src kinase activity, leading to altered cell proliferation and survival rates in cancer cell lines.

- Signal Transduction Modulation : Studies have shown that this compound can modulate signal transduction pathways by influencing the phosphorylation status of key proteins involved in cell signaling .

- Comparative Studies with Similar Compounds : Compared to other phosphopeptides like Ac-Glu-Tyr(PO3H2)-Ile-Asn-Gln-NH2, this compound exhibits unique properties due to its specific sequence and dual modification (acetylation and phosphorylation), allowing for more complex biochemical interactions .

Summary Table of Findings

| Feature | Details |

|---|---|

| Target | Tyrosine Kinases |

| IC50 Value | ~1 µM |

| Biochemical Pathway Impact | Modulates tyrosine kinase activity |

| Applications | Chemistry, Biology, Medicine, Industry |

| Unique Characteristics | Specific sequence with acetylation and phosphorylation |

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46N5O17P/c1-4-16(2)27(31(48)36-22(32(49)50)11-14-26(43)44)37-29(46)21(10-13-25(41)42)34-28(45)20(9-12-24(39)40)35-30(47)23(33-17(3)38)15-18-5-7-19(8-6-18)54-55(51,52)53/h5-8,16,20-23,27H,4,9-15H2,1-3H3,(H,33,38)(H,34,45)(H,35,47)(H,36,48)(H,37,46)(H,39,40)(H,41,42)(H,43,44)(H,49,50)(H2,51,52,53)/t16-,20-,21-,22-,23-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEKQSBIEKQXQS-PSCZMIBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N5O17P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

803.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.